molecular formula C22H21ClN4O3 B5269548 (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(2-FURYL)-7-[(E)-1-(2-FURYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(2-FURYL)-7-[(E)-1-(2-FURYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B5269548
M. Wt: 424.9 g/mol
InChI Key: MLDCEPZAPPDOII-WYMLVPIESA-N
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Description

The compound “(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(2-FURYL)-7-[(E)-1-(2-FURYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is a complex organic molecule that features a combination of pyrazole, furan, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole, furan, and indazole rings, followed by their subsequent coupling. Typical reaction conditions may involve:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of Furan Ring: Furan rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of Indazole Ring: Indazole rings can be synthesized through the reaction of ortho-substituted nitrobenzenes with hydrazines.

    Coupling Reactions: The final coupling of these rings may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scale-Up of Reactions: Ensuring that the reactions can be performed on a large scale with consistent results.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The furan rings may be susceptible to oxidation, leading to the formation of furanones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(2-FURYL)-7-[(E)-1-(2-FURYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: Unique due to its specific combination of pyrazole, furan, and indazole moieties.

    Other Pyrazole Derivatives: Compounds with similar pyrazole structures but different substituents.

    Other Furan Derivatives: Compounds with similar furan structures but different substituents.

    Other Indazole Derivatives: Compounds with similar indazole structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)-[(7E)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-2-26-13-17(23)20(24-26)22(28)27-21(18-9-5-11-30-18)16-8-3-6-14(19(16)25-27)12-15-7-4-10-29-15/h4-5,7,9-13,16,21H,2-3,6,8H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDCEPZAPPDOII-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CO4)C3=N2)C5=CC=CO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=CO4)/C3=N2)C5=CC=CO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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